molecular formula C11H13N3O4S B5662116 N-[2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide

N-[2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide

Cat. No.: B5662116
M. Wt: 283.31 g/mol
InChI Key: FNJDPFOPXYSOHA-UHFFFAOYSA-N
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Description

N-[2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide is a complex organic compound featuring a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide typically involves multiple stepsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-[2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S/c1-5(15)12-8-9(17)13-11(14-10(8)18)19-4-7(16)6-2-3-6/h6H,2-4H2,1H3,(H,12,15)(H2,13,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJDPFOPXYSOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(NC1=O)SCC(=O)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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